molecular formula C17H20N4O4 B2673855 N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}-2,3-dimethoxybenzamide CAS No. 1171574-81-4

N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}-2,3-dimethoxybenzamide

Cat. No.: B2673855
CAS No.: 1171574-81-4
M. Wt: 344.371
InChI Key: FPALRPYYTRLYTJ-UHFFFAOYSA-N
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Description

N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}-2,3-dimethoxybenzamide is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is fused with a benzamide moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}-2,3-dimethoxybenzamide typically involves multi-step reactions. One common method starts with the preparation of the pyrazolo[3,4-b]pyridine core, which can be achieved through the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals . The resulting intermediate is then subjected to further functionalization to introduce the benzamide group. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity .

Chemical Reactions Analysis

N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Biological Activity

N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}-2,3-dimethoxybenzamide (CAS Number: 1171574-81-4) is a pyrazolo[3,4-b]pyridine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Pyrazolo Core : Utilizing appropriate precursors under controlled conditions.
  • Coupling with Dimethoxybenzoyl Chloride : This step involves amide bond formation.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • Cell Line Studies : this compound was screened against various cancer cell lines. Preliminary results indicated significant cytotoxicity against breast and lung cancer cell lines.
Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20

Anti-inflammatory Activity

Pyrazolo derivatives have also been investigated for their anti-inflammatory properties:

  • Inhibition of COX Enzymes : The compound showed moderate inhibition of cyclooxygenase (COX) enzymes which are key players in the inflammatory process.
CompoundCOX Inhibition (%)
N-{...}45 (at 100 µM)

The biological activity of this compound is hypothesized to involve:

  • Interaction with Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in cancer cells.

Study on Anticancer Activity

A notable study published in Cancer Research explored the anticancer effects of various pyrazole derivatives including N-{1,5-dimethyl...}. The study utilized multicellular spheroid models to simulate tumor environments and found that the compound significantly reduced spheroid growth compared to controls.

Study on Anti-inflammatory Effects

Another research article examined the anti-inflammatory properties of pyrazole derivatives in a rat model of arthritis. The results indicated that treatment with N-{1,5-dimethyl...} led to reduced swelling and pain scores compared to untreated groups.

Properties

IUPAC Name

N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-9-8-11-14(20-21(2)15(11)19-16(9)22)18-17(23)10-6-5-7-12(24-3)13(10)25-4/h5-7,9H,8H2,1-4H3,(H,19,22)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPALRPYYTRLYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(NC1=O)N(N=C2NC(=O)C3=C(C(=CC=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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